
Methyl octadeca-10,14-diynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octadeca-10,14-diynoate: is a chemical compound with the molecular formula C19H30O2 . It is an ester derived from octadecadiynoic acid and methanol. This compound is characterized by the presence of two triple bonds in its long carbon chain, making it a diynoate ester. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl octadeca-10,14-diynoate can be synthesized through the esterification of octadecadiynoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl octadeca-10,14-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds in the compound makes it reactive towards different reagents.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used to oxidize this compound.
Reduction: Hydrogenation of this compound using a palladium catalyst can reduce the triple bonds to form the corresponding alkane.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine to introduce halogen atoms into the compound.
Major Products:
Oxidation Products: Hydroxy and keto derivatives, such as methyl 8-hydroxy-11-oxo-octadec-9-ynoate.
Reduction Products: Alkanes with reduced triple bonds.
Substitution Products: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Methyl octadeca-10,14-diynoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity towards different reagents makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of methyl octadeca-10,14-diynoate involves its interaction with molecular targets and pathways in biological systems. The compound’s reactivity towards different functional groups allows it to modify biological molecules, leading to various biological effects. For example, its oxidation products can interact with cellular components, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Methyl octadeca-10,14-diynoate can be compared with other similar compounds, such as:
Methyl 8,10-octadecadiynoate: This compound has a similar structure but differs in the position of the triple bonds.
Methyl 10,13-octadecadiynoate: Another similar compound with triple bonds at different positions.
Methyl octadeca-6,8-diynoate: This compound has triple bonds at the 6th and 8th positions.
Uniqueness: this compound is unique due to the specific positions of its triple bonds, which influence its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
Propriétés
Numéro CAS |
58444-02-3 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-10,14-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4,7-8,11-18H2,1-2H3 |
Clé InChI |
IQCXRWDQTYNMPM-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCC#CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


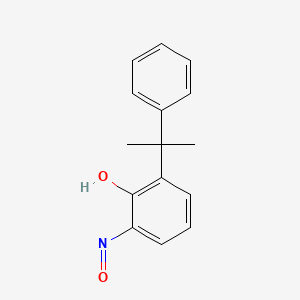
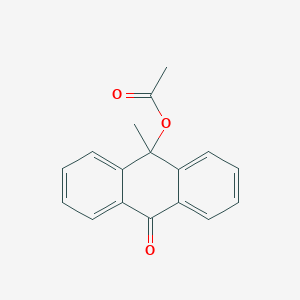
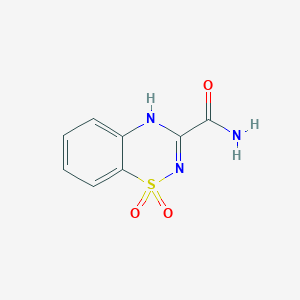
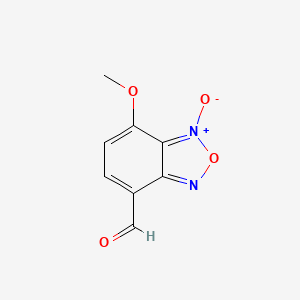



![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
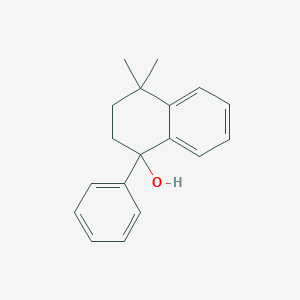
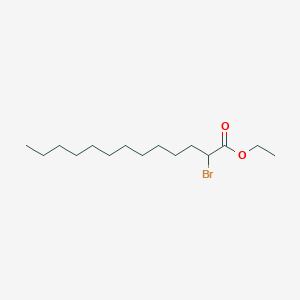


![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)

